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Get Quote

The production of 7-ACA has evolved from chemical methods to more efficient and sustainable enzymatic

and in-vivo bioconversion processes [1] [2] [3]. The table below summarizes the core characteristics of

different advanced approaches you can implement.

Method Key Feature
Reported Performance /
Advantage

Key Consideration

In Vivo
Bioconversion
(Transgenic
Fungus) [1]

Expresses bacterial

Cephalosporin C
Acylase (CCA) directly

in the Acremonium
chrysogenum producer.

One-step conversion of

CPC to 7-ACA; reduces
downstream processing;

calculated conversion rate
of 30% for the best strains

[1].

Avoids CPC isolation;

sophisticated
downstream process

minimization [1].

Multilevel
Collaborative
Fermentation
Strategy [4]

High-level expression of

Cephalosporin C
deacetylase in E. coli
via host, vector, and
medium optimization.

High specific activity of

purified enzyme towards
7-ACA (~888 U/mg); high

productivity in fermenter
(6110 U/L/h) [4].

Industrial-scale deacetyl-

7-ACA production; robust
operational stability (70

days with slight activity
loss) [4].

Single-Pot
Conversion with

Uses DAAO in
permeabilized P.
pastoris cells with

Inactivation-resistant
DAAO (half-life 14.5 days
at 30°C); immobilized GA

Solves catalyst lifetime
mismatch; allows GA
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Method Key Feature
Reported Performance /
Advantage

Key Consideration

Disparate
Catalysts [3]

immobilized Glutaryl-7-
ACA Acylase (GA) on a

support.

can be reused; catalysts
are separable [3].

catalyst reuse after
DAAO deactivation [3].

Green
Downstream
Processing [2]

Uses natural oils

(grapeseed) with Tri-n-
octylamine (TOA) for

reactive extraction of 7-
ACA from aqueous

media.

High extraction efficiency

(63.4%); uses renewable,
biodegradable, non-toxic

solvents [2].

Addresses challenges of

7-ACA isolation; aligns
with green chemistry

principles for post-
reaction mixture

processing [2].

Detailed Experimental Protocols

Here are detailed methodologies for implementing two of the key strategies mentioned above.

Protocol for In Vivo Bioconversion in A. chrysogenum [1]

This method aims to simplify production by enabling the fungus to synthesize 7-ACA directly.

Step 1: Codon Optimization and Gene Synthesis
Optimize the bacterial cca gene codons for expression in A. chrysogenum using specialized

software (e.g., GENEius).
Synthesize the optimized gene.

Step 2: Vector Construction and Transformation
Clone the synthesized cca gene into a fungal expression vector (e.g., pAB-nat).

Transform A. chrysogenum protoplasts with the constructed vector.
Select transformants on solid complete culture media (CCM) containing nourseothricin (25

µg/mL).
Step 3: Fungal Cultivation and Analysis

Inoculate transgenic A. chrysogenum arthrospores into liquid CCM or Minimal Medium (MM).
Incubate at 27°C with shaking at 180 rpm.

Harvest mycelia and culture supernatant after several days.
Analyze CPC and 7-ACA levels using HPLC.

Verify enzyme expression and processing via Western blot and mass spectrometry.
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Protocol for High-Level Deacetylase Production in E. coli [4]

This protocol focuses on maximizing the yield of a key enzyme used in 7-ACA processing.

Step 1: Gene Cloning and Host Selection
Clone the cah gene from B. subtilis SIL3 (or other high-activity strain).
Test expression in different E. coli hosts (e.g., DH5α, BL21(DE3)) and with different plasmids

(e.g., pET-24a, pUC19) to identify the best combination.
Step 2: Fermentation Medium Optimization

Use a cost-effective, industrial-grade fermentation medium. An optimized design may contain
per liter:

20 g glucose
24 g yeast extract

12 g (NH₄)₂SO₄

2.8 g KH₂PO₄

1.4 g NaH₂PO₄

0.24 g MgSO₄

6 mg FeSO₄·7H₂O
Step 3: Fed-Batch Cultivation

Conduct fermentation in a 7.0 L fermenter.
Maintain the temperature at 37°C and pH at 7.0.

Use a fed-batch strategy with a feeding solution containing 500 g/L glucose and 120 g/L yeast
extract to boost cell density and enzyme production.

Experimental Workflow Diagrams

The following diagrams visualize the logical flow of the two main strategies discussed.

In Vivo Bioconversion Workflow

This diagram illustrates the creation of a transgenic A. chrysogenum strain for direct 7-ACA production.
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Start: Bacterial CCA Gene

Codon Optimization for Fungus

Synthesize Optimized Gene

Clone into Fungal Expression Vector

Transform A. chrysogenum

Culture Transgenic Fungus
(27°C, 180 rpm)

Analyze Expression
(Western Blot, MS)

Quantify 7-ACA Production (HPLC)

Optimal Conversion: ~30%

Click to download full resolution via product page
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High-Yield Enzyme Production Workflow

This diagram outlines the multi-level strategy for producing a high-activity deacetylase enzyme in E. coli.
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Start: B. subtilis SIL3 CAH Gene

Level 1: Strain/Vector Optimization

Test E. coli Hosts
(DH5α, BL21)

Test Expression Plasmids
(pET, pUC)

Level 2: Medium Optimization

Use Cost-Effective
Industrial Components

Level 3: Fed-Batch Strategy

7L Fermenter
(37°C, pH 7.0)

Feed: Glucose + Yeast Extract

Outcome: High Enzyme Activity
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(6110 U/L/h)
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Key Technical Takeaways

Optimize the Entire Chain: Yield improvement is not just about the fermentation titers of CPC. It
extends to the efficiency of the conversion process (enzymatic or in-vivo) and the recovery
efficiency in downstream processing [1] [2] [4].
Stability is Crucial: For enzymatic methods, the operational stability (half-life) of the biocatalysts is

a major factor in process economics. Seek out or engineer stable enzymes [3] [4].
Explore Integrated Solutions: The in-vivo bioconversion approach represents a significant shift

from traditional multi-step processes, potentially offering lower costs and waste by combining
biosynthesis and conversion [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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